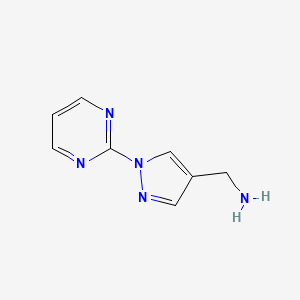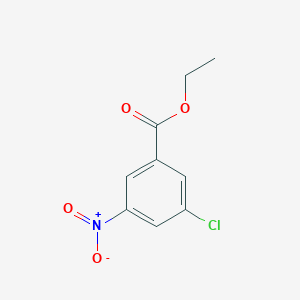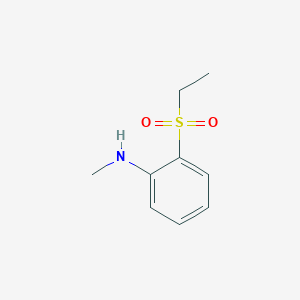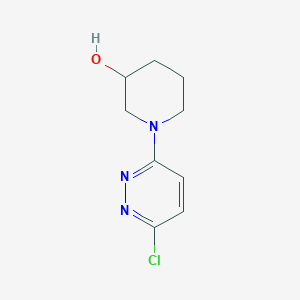
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-2-morpholinopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C9H12BClN2O3 and a molecular weight of 242.47 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring attached to a pyridine ring, which is further substituted with a boronic acid and a chlorine atom . The InChI key for this compound is NCQGXSBDQBKPEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 483.1±55.0 °C . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-Chloro-2-morpholinopyridine-4-boronic acid: is utilized in proteomics research due to its ability to bind to various proteins and peptides. The compound’s boronic acid group can form reversible covalent bonds with cis-diols, which are present in the side chains of serine, threonine, and tyrosine residues in proteins. This property is exploited in affinity chromatography to purify glycoproteins and in the study of post-translational modifications .
Sensing Applications
The boronic acid moiety of the compound is known for its interaction with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are fundamental in the development of sensors for detecting sugars, such as glucose, and other biological analytes. The compound can be incorporated into polymers or other materials to create biosensors that have applications in medical diagnostics .
Biological Labelling and Cell Tracking
Due to its reactive boronic acid group, 3-Chloro-2-morpholinopyridine-4-boronic acid can be used for biological labelling. It can be conjugated to biomolecules, allowing for the tracking of cells or the visualization of biological processes in real-time. This application is particularly useful in cell biology and bioimaging studies .
Therapeutic Development
The compound’s ability to interact with various biological molecules makes it a valuable tool in the development of therapeutics. It can be used to design drug candidates that target specific proteins or enzymes. Additionally, its boronic acid group can be used to create prodrugs that release active pharmaceutical ingredients in response to specific biological stimuli .
Material Science
In material science, 3-Chloro-2-morpholinopyridine-4-boronic acid can be used to modify the surface properties of materials. It can be grafted onto polymers or other surfaces to introduce specific functionalities, such as binding sites for biomolecules, which can be used in tissue engineering or as part of biosensing platforms .
Analytical Chemistry
The compound is employed in analytical chemistry for the separation of biomolecules, such as proteins and nucleic acids. Its boronic acid group can selectively bind to compounds containing diols, enabling their separation from complex mixtures through techniques like chromatography .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657358 | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid | |
CAS RN |
957061-04-0 | |
| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)






![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)